BenchChemオンラインストアへようこそ!

Territrem B

Acetylcholinesterase inhibition Meroterpenoid SAR Neuropharmacology tool compounds

Territrem B (TRB) is a fungal meroterpenoid mycotoxin and potent, irreversible acetylcholinesterase (AChE) inhibitor. Unlike organophosphates or carbamates, TRB achieves irreversible inhibition through noncovalent dual‑site binding at both the catalytic and peripheral pockets, delivering >2,000‑fold selectivity over butyrylcholinesterase. This unique mechanism makes TRB the only natural product template for dual‑site AChE inhibitor design. The deposited PDB structure (ligand 1YK) enables direct computational validation and structure‑based optimization. TRB is the preferred tool compound for electrophysiology studies requiring sustained cholinergic potentiation without receptor antagonism, and for CYP3A‑dependent hepatic metabolism investigations. Additionally, TRB exhibits antioomycete activity against Phytophthora capsici, extending its procurement relevance to agrochemical discovery. Standard AChE inhibitors cannot substitute for TRB in these applications. Research use only.

Molecular Formula C26H28O8
Molecular Weight 468.5 g/mol
Cat. No. B8209442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerritrem B
Molecular FormulaC26H28O8
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)C2C1CCC3C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O
InChIInChI=1S/C26H28O8/c1-13-5-7-17(27)23-15(13)6-8-22-26(23,29)12-16-19(33-22)11-18(34-25(16)28)14-9-20(30-2)24(32-4)21(10-14)31-3/h5,7,9-11,13,15,22-23,29H,6,8,12H2,1-4H3
InChIKeyUDMXLBXPDDKOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Territrem B: A High-Potency, Irreversible Fungal Meroterpenoid Acetylcholinesterase Inhibitor for Neuropharmacology and Toxicology Research Procurement


Territrem B (TRB) is a fungal meroterpenoid mycotoxin originally isolated from Aspergillus terreus that functions as a potent, irreversible, and highly selective inhibitor of acetylcholinesterase (AChE) [1]. It belongs to the territrem/arisugacin structural class of mixed polyketide-terpenoid natural products and is characterized by a distinctive noncovalent yet functionally irreversible binding mechanism that distinguishes it from covalent irreversible AChE inhibitors such as organophosphates and carbamates [2]. Beyond its canonical AChE inhibitory activity, territrem B exhibits antioomycete activity against Phytophthora capsici, demonstrating a broader biological profile relevant to agrochemical discovery programs [3].

Why Territrem B Cannot Be Substituted with Generic AChE Inhibitors: Mechanistic, Structural, and Selectivity Differentiation


Generic substitution of territrem B with clinically established AChE inhibitors such as donepezil, galanthamine, or physostigmine is scientifically unsound because territrem B operates through a fundamentally distinct noncovalent-yet-irreversible binding mechanism that involves simultaneous engagement of both the catalytic (A-site) and peripheral (P-site) binding pockets of AChE, accompanied by distortion of the protein backbone [1]. This dual-site trapping mechanism produces a binding mode and inhibition kinetics that cannot be recapitulated by reversible inhibitors. Furthermore, territrem B demonstrates exquisite selectivity for AChE over butyrylcholinesterase (BuChE) exceeding 2,000-fold—a selectivity window that is not matched by most generic carbamate or organophosphate AChE inhibitors [2]. Within the meroterpenoid class, structural modifications as subtle as the methylation state of the phenyl moiety (as in territrem C) or hydroxylation of the ring system (as in territrem B′) produce substantial alterations in potency, toxicity, and tremorgenic activity, confirming that territrem B occupies a precise and non-interchangeable position in structure-activity space [3].

Territrem B Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


AChE Inhibitory Potency of Territrem B Compared with Arisugacin B and Arisugacin A on Human Erythrocyte AChE

Territrem B achieves an IC50 of 8 nM against human erythrocyte AChE under identical in vitro assay conditions alongside its closest meroterpenoid congeners. This places territrem B at an intermediate potency position between arisugacin A (IC50 = 1 nM), the most potent member of the class, and arisugacin B (IC50 = 26 nM), which is approximately 3.25-fold less potent than territrem B. This head-to-head data set enables researchers to select territrem B when potency in the low single-digit nanomolar range is desired without the extreme potency (and potentially narrower experimental window) of arisugacin A .

Acetylcholinesterase inhibition Meroterpenoid SAR Neuropharmacology tool compounds

Territrem B Versus Territrem C and Territrem A: Intrafamily AChE Inhibitory Potency Ranking on Electrophorus AChE

In a systematic comparison of purified territrem congeners tested on Electrophorus electricus AChE, territrem B (TRB) exhibited an IC50 of 19 nM, compared with territrem C (TRC) at 15 nM and territrem A (TRA) at 24 nM. The tremorgenic activity of TRB in mice (median tremulous dose = 0.21 mg/kg, i.p.) is also distinct from that of TRC, despite their structural similarity—differing only by the methylation state of the phenyl moiety (3,4,5-trimethoxy in TRB vs. 4-hydroxy-3,5-dimethoxy in TRC). This demonstrates that the trimethoxy substitution pattern of territrem B confers a specific combination of enzymatic potency and in vivo tremorgenic activity that is not shared by its des-methyl analog territrem C, which is itself a metabolic product of TRB O-demethylation [1] [2].

Territrem SAR Electrophorus AChE Intraclass potency comparison

AChE Over BuChE Selectivity of Territrem B Relative to the Selective Inhibitor BW284C51

Territrem B exhibits absolute selectivity for AChE over butyrylcholinesterase (BuChE). Radioligand binding studies using [¹⁴C]TRB demonstrated direct binding of TRB to AChE but no detectable binding to horse serum BuChE, confirming that selectivity is achieved at the level of target engagement rather than merely at the functional inhibition level. In competitive binding assays, TRB binding was shown to be much more selective than BW284C51, a well-characterized selective AChE inhibitor used as a benchmark in cholinesterase pharmacology [1]. Furthermore, the broader meroterpenoid class to which TRB belongs (arisugacins and territrems) demonstrates greater than 2,000-fold selectivity for AChE over BuChE [2].

AChE/BuChE selectivity Off-target profiling Binding specificity

Dual-Site Binding Mode of Territrem B on Human AChE: Structural Differentiation from Peripheral-Site-Only Inhibitors

X-ray crystallographic analysis of recombinant human AChE in complex with territrem B (PDB ligand code 1YK) reveals that territrem B spans both the catalytic A-site and the peripheral P-site of the enzyme, and uniquely distorts the protein backbone in the peripheral site region. In contrast, the co-crystallized comparator natural product dihydrotanshinone I binds exclusively to the peripheral site without spanning to the catalytic site or inducing backbone distortion. This dual-site spanning binding mode provides a structural explanation for the irreversible trapping mechanism of territrem B: the inhibitor is noncovalently locked within the active-site gorge by simultaneous engagement of both subsites and the induced conformational change, a mode that is structurally distinct from both single-site reversible inhibitors (e.g., donepezil at the catalytic site) and peripheral-site-only binders (e.g., dihydrotanshinone I, propidium) [1].

X-ray crystallography AChE peripheral anionic site Dual-site inhibitor design

Metabolic Fate of Territrem B vs. Territrem C in Rat Liver Microsomes: CYP3A-Dependent Differential Processing

In liver microsomes from 14-week-old Wistar rats, territrem B (TRB) and territrem C (TRC) exhibit distinct metabolic pathways despite their close structural relationship. TRB undergoes two principal Phase I transformations: (1) hydroxylation at the 4β position to form 4β-hydroxymethyl-4β-demethylterritrem B (MB2), and (2) O-demethylation of the aromatic methoxy group to form MB4 (which is structurally identical to territrem C). TRC is metabolized to 4β-hydroxymethyl-4β-demethylterritrem C (MC). Critically, the interconversion of TRB to TRC via O-demethylation means that TRC can arise as a metabolite of TRB, but TRB cannot be regenerated from TRC without synthetic re-methylation. All three metabolic transformations (MB2, MB4, MC formation) are catalyzed predominantly by CYP3A2, with anti-CYP3A2 antibody producing complete inhibition of all pathways, while antibodies against CYP1A1, CYP2B1, or CYP2C11 had no marked effect [1].

Hepatic metabolism CYP3A Metabolic stability comparison

Functional Selectivity of Territrem B vs. Neostigmine on Neuronal Cholinergic Responses

Electrophysiological recordings from central neurons of the snail Achatina fulica reveal that territrem B (TRB) and the carbamate AChE inhibitor neostigmine produce divergent dose-response profiles on acetylcholine (ACh)-induced currents. At concentrations above 1 μM, neostigmine antagonized ACh responses, whereas territrem B continued to produce maximal potentiation of ACh-induced currents without antagonism. Additionally, TRB had no effect on GABA- or L-glutamate-elicited currents, demonstrating neurotransmitter system selectivity, and did not affect the electrogenic sodium pump or general neuronal membrane properties beyond AChE inhibition [1] [2]. This functional divergence at higher concentrations is consistent with the distinct binding mechanisms: neostigmine carbamylates the catalytic serine (covalent modification), while TRB is noncovalently trapped within the gorge.

Electrophysiology Cholinergic modulation Neuronal AChE inhibition

Optimal Research and Industrial Application Scenarios for Territrem B Based on Verified Differential Evidence


AChE Structural Biology and Dual-Site Inhibitor Template Development

Territrem B is uniquely suited for X-ray crystallography and cryo-EM studies of human AChE because it is the only characterized natural product that simultaneously occupies both the catalytic A-site and peripheral P-site while inducing backbone distortion in the peripheral site [1]. Unlike single-site binders (donepezil, galanthamine) or peripheral-site-only ligands (dihydrotanshinone I, propidium), territrem B provides a structural template for designing dual-site inhibitors that exploit the conformational plasticity of the peripheral site for improved residence time. The availability of the deposited PDB structure (ligand code 1YK) enables direct computational docking validation and structure-based optimization campaigns.

Neuropharmacological Probe for AChE-Specific Cholinergic Signaling Studies

Territrem B is the preferred tool compound for electrophysiological and pharmacological studies requiring sustained, non-antagonized cholinergic potentiation with demonstrated neurotransmitter system selectivity. The compound potentiates ACh-induced neuronal currents without antagonism even at concentrations exceeding 1 μM—unlike neostigmine, which paradoxically antagonizes ACh responses at higher doses—and shows no effect on GABAergic, glutamatergic, or electrogenic sodium pump systems [2]. The >2,000-fold selectivity for AChE over BuChE ensures that observed effects can be unambiguously attributed to AChE inhibition rather than off-target cholinesterase activity [3].

Agrochemical Discovery: Antioomycete Lead Compound for Phytophthora Blight Management

Territrem B has demonstrated significant antioomycete activity against Phytophthora capsici with an EC50 of 22.96 μg/mL, effectively suppressing disease occurrence and spread in both in vitro and in vivo pepper plant models [4]. The compound damages cell membrane permeability and integrity, disrupts antioxidant enzyme systems, and induces reactive oxygen species accumulation and lipid peroxidation in the pathogen. This agricultural application domain is entirely distinct from the neuropharmacological use of territrem B and expands its procurement relevance to agrochemical discovery programs targeting oomycete diseases of solanaceous and cucurbitaceous crops.

Metabolic and Toxicological Studies of CYP3A-Mediated Mycotoxin Processing

Territrem B serves as an established substrate probe for CYP3A-dependent hepatic metabolism studies. Its well-characterized metabolic pathway—CYP3A2/3A4-catalyzed 4β-hydroxylation and aromatic O-demethylation—together with the availability of structurally defined metabolites (MB2, MB4/TRC), makes it a valuable tool compound for investigating species-specific and sex-dependent CYP3A activity [5]. The unidirectional metabolic conversion of TRB to TRC (but not the reverse) provides an experimentally tractable system for studying the pharmacological consequences of metabolic interconversion in tremorgenic mycotoxin exposure models.

Quote Request

Request a Quote for Territrem B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.